Ethyl 3-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate
Description
Ethyl 3-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate is a fluorinated pyridine derivative characterized by:
- A pyridine core substituted with a tert-butyl group at position 6, a cyano group at position 3, and a trifluoromethyl group at position 3.
- A thioether linkage connecting the pyridine ring to an ethyl propanoate ester group.
- Molecular formula: C₁₆H₁₈F₃N₂O₂S (calculated molar mass: ~356.39 g/mol).
Properties
IUPAC Name |
ethyl 3-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O2S/c1-5-23-13(22)6-7-24-14-10(9-20)11(16(17,18)19)8-12(21-14)15(2,3)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALFZUYCEFAQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=C(C(=CC(=N1)C(C)(C)C)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the tert-butyl, cyano, and trifluoromethyl groups through various substitution reactions. The final step involves the formation of the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Various substitution reactions can be performed to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Applications
Ethyl 3-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate has demonstrated various biological activities, making it a candidate for pharmaceutical applications:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antibacterial properties against various strains, suggesting potential for development as antimicrobial agents.
- Anti-inflammatory Effects : The compound's structural components may inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Antioxidant Properties : Research on related compounds shows potential antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Industrial Applications
Beyond biological research, this compound may have applications in the following areas:
- Agricultural Chemistry : Its biological activity could be harnessed in developing new pesticides or herbicides that target specific pests or diseases in crops.
- Material Science : The compound's unique properties may be explored for use in developing novel materials with specific chemical resistance or stability.
Mechanism of Action
The mechanism of action of Ethyl 3-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Key Structural Variations Among Analogs
The following compounds share the pyridinylsulfanylpropanoate backbone but differ in substituents, ester groups, or sulfur linkage positions:
Impact of Substituents on Properties
- tert-butyl vs.
- Aromatic vs. Aliphatic Substituents : The benzo[d][1,3]dioxol-5-yl and 3,4-dimethoxyphenyl groups in analogs introduce π-π stacking capabilities, which may improve binding affinity in biological targets compared to the aliphatic tert-butyl group.
- Ester Group Variations: Replacement of the ethyl propanoate with a phenylacetic acid group increases molecular weight and introduces aromaticity, which could influence metabolic stability.
Thioether vs. Ether Linkages
Compounds like haloxyfop-methyl (: methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate) feature ether linkages (C-O-C) instead of thioethers (C-S-C). Thioethers in the target compound:
- Exhibit lower electronegativity , increasing lipophilicity.
Biological Activity
Ethyl 3-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate is a complex organic compound with significant potential in biological applications due to its unique structural features. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19F3N2O2S, with a molecular weight of approximately 368.40 g/mol. The compound features several functional groups, including a sulfanyl group, which enhances its reactivity and biological activity.
Key Structural Features:
- Tert-butyl group: Increases lipophilicity, potentially enhancing membrane permeability.
- Cyano group: May contribute to biological activity through interactions with biological macromolecules.
- Trifluoromethyl group: Known for altering the electronic properties of compounds, which can influence receptor binding.
Synthesis
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions. The detailed synthetic pathway is critical for understanding how modifications to the structure can affect biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for specific enzymes. For instance, the presence of the cyano and trifluoromethyl groups may allow for selective binding to active sites in enzymes involved in metabolic pathways. This could lead to the development of new therapeutic agents targeting metabolic diseases or cancers.
Case Studies and Research Findings
- Inhibition of Type III Secretion System (T3SS):
- Anticancer Activity:
Comparative Analysis
The following table summarizes the biological activities observed in structurally similar compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate | C11H9F3N2O2 | Antimicrobial activity against Gram-positive bacteria |
| N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide | C16H16F3N2O3 | Inhibitor of certain kinases involved in cancer |
| Ethyl 3-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin]propanoate | C20H19F3N2O4S | Induces apoptosis in cancer cell lines |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing Ethyl 3-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate?
- Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, a pyridine precursor (e.g., 6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-2-chloropyridine) may react with a thiol-containing propanoate ester under basic conditions (e.g., NaH in THF) to form the sulfanyl linkage. Purification typically involves silica gel chromatography, as described in analogous syntheses of pyridinyl-sulfanyl derivatives . Optimization of reaction time, temperature (e.g., 0–60°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyridine to thiol) is critical to achieve yields >70%.
Q. How can the purity and structural integrity of this compound be validated?
- Answer : Use a combination of analytical techniques:
- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and ester/thioether linkages.
- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% typically required for biological assays) .
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
Q. What are the solubility and formulation considerations for this compound in biological assays?
- Answer : The ester and trifluoromethyl groups confer moderate lipophilicity. Solubility in DMSO (up to 100 mM) is common for in vitro studies, while aqueous buffers may require surfactants (e.g., 0.1% Tween-80). For in vivo work, formulations in PEG-400 or cyclodextrin derivatives are recommended to enhance bioavailability .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the sulfanyl-pyridine moiety in this compound?
- Answer : The sulfanyl group acts as a nucleophile in substitution reactions, while the electron-withdrawing cyano and trifluoromethyl groups on the pyridine ring enhance electrophilicity at the 2-position. Computational studies (DFT) suggest that steric hindrance from the tert-butyl group may slow reaction kinetics, requiring optimized catalytic conditions (e.g., phase-transfer catalysts) .
Q. How does structural modification of the pyridine ring influence bioactivity?
- Answer : Comparative studies on analogs (e.g., replacing tert-butyl with methyl or trifluoromethyl with chloro) reveal that the trifluoromethyl group enhances metabolic stability, while the tert-butyl group improves binding affinity to hydrophobic enzyme pockets (e.g., kinase or cytochrome P450 targets). Structure-activity relationship (SAR) models should prioritize substituent electronic effects (Hammett σ values) and steric parameters (Taft’s Es) .
Q. What are the stability challenges under varying pH and temperature conditions?
- Answer : The ester group is prone to hydrolysis under alkaline conditions (pH >9). Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 30 days when stored in inert atmospheres. For long-term storage, lyophilization or storage in anhydrous DMSO at -20°C is advised .
Q. How can researchers resolve contradictory data in biological assays involving this compound?
- Answer : Contradictions often arise from off-target effects or assay-specific conditions. Mitigation strategies include:
- Dose-response curves (IC₅₀/EC₅₀) across multiple concentrations.
- Counter-screening against related targets (e.g., kinases, proteases) to rule out promiscuity.
- Metabolite profiling (LC-MS) to identify degradation products that may interfere with assays .
Q. What advanced techniques are used to study its interaction with biological targets?
- Answer :
- Surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff).
- X-ray crystallography to resolve co-crystal structures with target proteins (e.g., histone demethylases, as seen in related JMJD3 inhibitors) .
- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) of binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
